Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: shares structural similarities with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific substitution pattern and the presence of both sec-butyl and ethyl ester groups
Properties
CAS No. |
6946-41-4 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-8(3)13-9(4)10(7-11(13)14)12(15)16-6-2/h8H,5-7H2,1-4H3 |
InChI Key |
OCUSEKMXKCGLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(CC1=O)C(=O)OCC)C |
Origin of Product |
United States |
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